Benzenesulfonic acid, 3-((5-methoxy-4-((4-methoxyphenyl)azo)-2-methylphenyl)azo)-, sodium salt
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Overview
Description
Benzenesulfonic acid, 3-((5-methoxy-4-((4-methoxyphenyl)azo)-2-methylphenyl)azo)-, sodium salt is a complex organic compound known for its vibrant color and use as a dye. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their stability and range of colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-((5-methoxy-4-((4-methoxyphenyl)azo)-2-methylphenyl)azo)-, sodium salt typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during diazotization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of large quantities of reagents and solvents, with careful monitoring of temperature and pH levels to optimize the reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-((5-methoxy-4-((4-methoxyphenyl)azo)-2-methylphenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Sulfuric acid and nitric acid are typical reagents for sulfonation and nitration, respectively.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Nitro and sulfonated aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 3-((5-methoxy-4-((4-methoxyphenyl)azo)-2-methylphenyl)azo)-, sodium salt has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-((5-methoxy-4-((4-methoxyphenyl)azo)-2-methylphenyl)azo)-, sodium salt primarily involves its interaction with light and other molecules. The azo groups absorb specific wavelengths of light, resulting in the compound’s characteristic color. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-((4-methoxyphenyl)azo)-, sodium salt
- Benzenesulfonic acid, 3-((4-methoxyphenyl)azo)-, sodium salt
- Benzenesulfonic acid, 3-((5-methoxy-2-methylphenyl)azo)-, sodium salt
Uniqueness
Benzenesulfonic acid, 3-((5-methoxy-4-((4-methoxyphenyl)azo)-2-methylphenyl)azo)-, sodium salt is unique due to the presence of multiple methoxy groups and the specific arrangement of azo linkages, which contribute to its distinct color and chemical properties. This structural uniqueness makes it particularly valuable in applications requiring specific color properties and stability.
Properties
CAS No. |
70776-63-5 |
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Molecular Formula |
C21H19N4NaO5S |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
sodium;3-[[5-methoxy-4-[(4-methoxyphenyl)diazenyl]-2-methylphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C21H20N4O5S.Na/c1-14-11-20(25-22-15-7-9-17(29-2)10-8-15)21(30-3)13-19(14)24-23-16-5-4-6-18(12-16)31(26,27)28;/h4-13H,1-3H3,(H,26,27,28);/q;+1/p-1 |
InChI Key |
JVFXPTZPTLETNW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)[O-])OC)N=NC3=CC=C(C=C3)OC.[Na+] |
Origin of Product |
United States |
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